molecular formula C8H9NO5S B14007459 2-(4-Amino-3-sulfophenyl)acetic acid CAS No. 5433-75-0

2-(4-Amino-3-sulfophenyl)acetic acid

Cat. No.: B14007459
CAS No.: 5433-75-0
M. Wt: 231.23 g/mol
InChI Key: UKFMDOLXJDMCQH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Substituted Arylacetic Acid Scaffolds

The study of arylacetic acids, particularly phenylacetic acid, has a rich history. Initially identified as a naturally occurring plant hormone, or auxin, phenylacetic acid's role in regulating plant growth sparked early interest in its biological activity. Research in the mid-20th century expanded to explore the use of substituted phenylacetic acid derivatives as precursors in the biosynthesis of essential medicines, such as penicillin. This foundational work paved the way for the development of a wide array of synthetic arylacetic acid derivatives with diverse applications.

Significance of Sulfonated and Aminated Arylacetic Acid Moieties in Contemporary Organic Chemistry and Applied Science

The introduction of sulfonate (–SO₃H) and amino (–NH₂) groups onto an arylacetic acid scaffold dramatically influences the molecule's physicochemical properties and reactivity. Sulfonation, the process of adding a sulfonic acid group, is a key transformation in organic synthesis. It is known to enhance water solubility and can introduce unique electronic properties to the aromatic ring. Sulfonated compounds are integral to the production of dyes, detergents, and ion-exchange resins.

Amination, the introduction of an amino group, is equally significant. The amino group can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution, making it a versatile tool in the synthesis of complex organic molecules. In applied science, aminated arylacetic acids are precursors to a variety of pharmaceuticals and other biologically active compounds.

Overview of Current Research Trajectories Relevant to 2-(4-Amino-3-sulfophenyl)acetic Acid and its Structural Analogues

While direct and extensive research on this compound is not widely published, the study of its structural analogues provides insight into its potential areas of interest. Research into substituted phenylacetic acids is vibrant, with investigations into their potential as enzyme inhibitors, such as aldose reductase inhibitors, and as antibacterial agents. The unique combination of the amino and sulfonic acid groups on the phenylacetic acid backbone suggests that this compound could be a target for synthesis in the development of novel compounds with specific biological or material properties. The exploration of synthetic routes to α-sulfophenylacetic acid derivatives, for instance, opens avenues for the preparation of this and related compounds for further study.

Detailed Research Findings

Given the limited direct research on this compound, this section presents findings on closely related structural analogues to provide a contextual understanding of the potential properties and applications of the target compound.

Properties of 4-Aminophenylacetic Acid

4-Aminophenylacetic acid, lacking the sulfonic acid group of the target compound, is a well-characterized molecule. It serves as a useful reference for understanding the contribution of the aminated phenylacetic acid core.

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Melting Point201 °C (decomposes)
AppearanceLight yellow to tan powder

Data sourced from publicly available chemical databases.

Biological Activity of Substituted Phenylacetic Acid Derivatives

Research has demonstrated a range of biological activities for substituted phenylacetic acids.

Derivative TypeObserved Biological Activity
Halogenated Phenylacetic AcidsAldose reductase inhibition. nih.gov
General Phenylacetic AcidAntibacterial activity against various pathogens. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5433-75-0

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(4-amino-3-sulfophenyl)acetic acid

InChI

InChI=1S/C8H9NO5S/c9-6-2-1-5(4-8(10)11)3-7(6)15(12,13)14/h1-3H,4,9H2,(H,10,11)(H,12,13,14)

InChI Key

UKFMDOLXJDMCQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2 4 Amino 3 Sulfophenyl Acetic Acid

Conventional Synthetic Pathways to 2-(4-Amino-3-sulfophenyl)acetic Acid and its Precursors

Conventional synthetic approaches to this compound typically involve multi-step sequences starting from readily available aromatic precursors. The order of introduction of the amino, sulfo, and acetic acid functionalities is critical to ensure the desired substitution pattern due to the directing effects of these groups in electrophilic aromatic substitution reactions. A plausible and common strategy involves the functionalization of a substituted toluene (B28343) or phenylacetic acid derivative.

One logical pathway begins with 4-nitrophenylacetic acid, a commercially available starting material. The synthesis would proceed through the following key steps:

Sulfonation: The first key transformation is the sulfonation of 4-nitrophenylacetic acid. The nitro group is a meta-director, while the acetic acid side chain is a weak ortho-, para-director. Sulfonation with fuming sulfuric acid (oleum) would be expected to introduce the sulfonic acid group at the position ortho to the acetic acid group and meta to the nitro group, yielding 2-(4-nitro-3-sulfophenyl)acetic acid.

Reduction: The final step is the reduction of the nitro group to an amino group. This is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid). orgsyn.org This step converts 2-(4-nitro-3-sulfophenyl)acetic acid into the target compound, this compound.

An alternative conventional route involves the hydrolysis of a corresponding benzyl (B1604629) cyanide. This classic method for preparing phenylacetic acids involves treating a benzyl cyanide with strong acid or base. jddhs.com The precursor, 4-amino-3-sulfobenzyl cyanide, could be prepared through a similar sequence of nitration, sulfonation, cyanomethylation, and reduction.

The following table summarizes the key reactions in a proposed conventional synthesis:

StepReactionTypical ReagentsIntermediate/Product
1SulfonationFuming Sulfuric Acid (H₂SO₄ + SO₃)2-(4-Nitro-3-sulfophenyl)acetic acid
2Nitro Group ReductionH₂, Pd/C or Fe/HClThis compound

Novel Approaches and Methodological Advancements in Arylacetic Acid Synthesis

Recent advancements in synthetic organic chemistry offer more efficient, selective, and sustainable alternatives to conventional methods for preparing highly substituted arylacetic acids.

Modern catalytic methods provide powerful tools for the direct introduction of amino and sulfo groups, potentially shortening synthetic sequences and improving functional group tolerance.

Catalytic Amination: Instead of the traditional nitration-reduction sequence, modern cross-coupling reactions can be employed to form the C-N bond directly. For instance, a precursor such as 2-(4-bromo-3-sulfophenyl)acetic acid could undergo a palladium-catalyzed Buchwald-Hartwig amination using an ammonia (B1221849) equivalent. organic-chemistry.org This approach offers milder reaction conditions and avoids the use of harsh nitrating and reducing agents. Research has demonstrated the utility of various palladium catalysts and ligands for the amination of aryl halides, providing a versatile toolkit for aniline (B41778) synthesis. organic-chemistry.org

Catalytic Sulfonation: While electrophilic sulfonation remains the primary method, research into transition-metal-catalyzed C-H activation and sulfonation is an emerging area. These methods could offer alternative regioselectivities and milder conditions compared to fuming sulfuric acid.

Multi-component and one-pot reactions are highly sought after as they increase efficiency by reducing the number of synthetic steps, purifications, and waste generated. core.ac.uknih.gov

Convergent Synthesis: A novel strategy could involve the coupling of pre-functionalized building blocks. For example, a Suzuki or other palladium-catalyzed cross-coupling reaction could be used to connect two aromatic rings, one bearing the amino and sulfo groups and the other bearing the acetic acid moiety or a precursor. inventivapharma.com This convergent approach allows for the late-stage assembly of the target molecule.

One-Pot Tandem Reactions: A hypothetical one-pot process could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. For instance, a one-pot reductive amination could simultaneously reduce a nitro group and form a C-N bond with another component. nih.gov While a specific one-pot synthesis for this compound has not been reported, the principles are widely applied in modern organic synthesis to construct complex molecules efficiently. mdpi.com

The table below contrasts conventional and novel approaches for key functional group introductions.

TransformationConventional MethodNovel Catalytic/One-Pot Approach
Introduction of Amino GroupNitration followed by reduction (e.g., Fe/HCl)Palladium-catalyzed amination of an aryl halide (e.g., Buchwald-Hartwig) organic-chemistry.org
Assembly of Core StructureStepwise functionalization of a single aromatic ringCross-coupling of functionalized precursors (e.g., Suzuki coupling) inventivapharma.com or multi-component reactions core.ac.uk

Principles of Sustainable Synthesis and Green Chemistry Integration in Production of Substituted Phenylacetic Acids

The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.comispe.org The production of substituted phenylacetic acids can be made more sustainable by implementing these principles at various stages.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. jddhs.com For instance, certain catalytic reactions, including aminations and reductions, can be performed in aqueous media.

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. As discussed, catalytic amination and hydrogenation are superior to stoichiometric reagents like tin or iron for reductions, which generate significant metal waste. suanfarma.com Biocatalysis, using enzymes, offers an even greener alternative, often proceeding under mild conditions in water. jddhs.com

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com One-pot and multi-component reactions are inherently more atom-economical as they reduce the number of steps and the need for intermediate purification, thereby minimizing waste.

Energy Efficiency: Employing energy-efficient techniques, such as microwave-assisted synthesis or continuous flow processing, can significantly reduce energy consumption and reaction times compared to conventional heating methods. mdpi.com These technologies also allow for better process control and scalability. jddhs.com

The integration of these principles can lead to more environmentally benign and economically viable manufacturing processes for this compound and other valuable chemical compounds. reachemchemicals.com

Chemical Reactivity and Mechanistic Investigations of 2 4 Amino 3 Sulfophenyl Acetic Acid

Reactivity of the Aromatic Amino Group: Diazotization, Condensation, and Coupling Reactions

The primary aromatic amino (-NH₂) group is a versatile site for chemical modification, readily participating in diazotization, condensation, and coupling reactions.

Diazotization: The primary aromatic amine function of 2-(4-Amino-3-sulfophenyl)acetic acid can be converted into a diazonium salt. This transformation is typically achieved by treating the compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com The resulting diazonium salt is a highly valuable synthetic intermediate. The general mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as an electrophile, followed by a series of proton transfer and dehydration steps to yield the aryl diazonium ion. byjus.com These diazonium salts, while often unstable and used immediately, are precursors for a wide array of substitution reactions where the diazonio group (-N₂⁺) is replaced by various nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.org

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org Such reactions are fundamental in the synthesis of various heterocyclic systems and are often catalyzed by acids.

Coupling Reactions: A key application of the diazonium salt derived from this compound is its use in azo coupling reactions. The diazonium ion is an electrophile that can attack electron-rich aromatic rings, such as phenols and anilines, to form azo compounds. uobaghdad.edu.iq These products are characterized by the presence of a diazo linkage (-N=N-) and are often highly colored, forming the chemical basis for many dyes and pigments. byjus.com

Table 1: Summary of Reactions Involving the Aromatic Amino Group

Reaction Type Reagents Intermediate/Product Type
Diazotization NaNO₂, HCl (or other strong acid) Diazonium Salt
Condensation Aldehydes (R-CHO), Ketones (R₂C=O) Imine (Schiff Base)
Azo Coupling Diazonium salt + activated arene (e.g., phenol, aniline) Azo Compound

Transformations Involving the Sulfonic Acid Moiety: Salt Formation and Derivative Synthesis

The sulfonic acid (-SO₃H) group is strongly acidic and serves as a handle for forming salts and a variety of important derivatives.

Salt Formation: As a strong acid, the sulfonic acid group readily deprotonates in the presence of a base to form sulfonate salts. Reactions with alkali metal hydroxides (e.g., NaOH, KOH) or basic compounds like amines yield the corresponding water-soluble salts. google.comorgsyn.org This property is often exploited to modify the solubility and physical state of the compound.

Derivative Synthesis: The sulfonic acid moiety is a precursor to several important functional groups, most notably sulfonyl chlorides and sulfonamides.

Sulfonyl Chlorides: Conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl) is a critical step for further derivatization. This is often achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organic-chemistry.orggoogle.com The resulting sulfonyl chloride is a highly reactive electrophile.

Sulfonamides: Sulfonyl chlorides react readily with primary or secondary amines to form sulfonamides (-SO₂NR₂). organic-chemistry.orgcbijournal.com This reaction is a robust and widely used method for creating stable S-N bonds. nih.govucl.ac.uk A variety of synthetic methods have been developed for this transformation, including direct reactions from sulfonic acids under microwave irradiation or the use of coupling agents. organic-chemistry.orgluxembourg-bio.com

Table 2: Key Transformations of the Sulfonic Acid Moiety

Transformation Reagents Product Functional Group
Salt Formation Base (e.g., NaOH, an amine) Sulfonate Salt (-SO₃⁻ M⁺)
Sulfonyl Chloride Synthesis Thionyl Chloride (SOCl₂), PCl₅ Sulfonyl Chloride (-SO₂Cl)
Sulfonamide Synthesis Sulfonyl chloride + Amine (R₂NH) Sulfonamide (-SO₂NR₂)

Reactivity of the Carboxylic Acid Side Chain: Esterification, Amidation, and Cyclization Reactions

The acetic acid side chain (-CH₂COOH) provides a third reactive center, allowing for modifications typical of carboxylic acids.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com Sulfuric acid is a commonly used catalyst for this transformation. nih.gov A variety of other methods, including the use of coupling reagents, can also achieve esterification. organic-chemistry.org

Amidation: Amides can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. libretexts.org Common activating agents, known as coupling reagents, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and prevent side reactions such as racemization. nih.govpeptide.comuni-kiel.de

Cyclization Reactions: While intermolecular reactions are common, the potential for intramolecular cyclization exists if another reactive group is present or introduced into the molecule in a suitable position. For instance, derivatization of the amino group followed by activation of the carboxylic acid could lead to the formation of a lactam (a cyclic amide), although such reactions are highly dependent on the specific structure and reaction conditions. rsc.org Domino reactions involving one of the functional groups could also lead to the formation of heterocyclic systems. organic-chemistry.org

Table 3: Common Reactions of the Carboxylic Acid Side Chain

Reaction Type Reagents Product Functional Group
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR)
Amidation Amine (R₂NH), Coupling Agent (e.g., EDC, DCC) Amide (-CONR₂)
Cyclization (Requires specific precursors/conditions) Lactam or other heterocycles

Kinetic Studies of Key Chemical Transformations and Intermediate Characterization

While specific kinetic data for reactions involving this compound are not widely published, the rates of its key transformations can be understood from general principles.

Kinetics: The rates of the reactions are influenced by standard parameters such as temperature, concentration of reactants, and the presence of catalysts. For example, Fischer esterification is an equilibrium-controlled process, and kinetic studies focus on factors that shift the equilibrium toward the product side. beilstein-journals.org Amidation reactions using coupling agents are generally kinetically controlled, with rates depending on the efficiency of the coupling agent and the nucleophilicity of the amine.

Intermediate Characterization: The investigation of these reactions often involves the characterization of key intermediates. In diazotization, the aryl diazonium salt is a critical, albeit often transient, intermediate that can be detected spectroscopically. organic-chemistry.org In the conversion of sulfonic acids to sulfonyl chlorides, the sulfonyl chloride itself is a stable, isolable intermediate. organic-chemistry.orggoogle.com Similarly, in amidation and esterification reactions, activated species such as O-acylisourea intermediates (from carbodiimide (B86325) reagents) or mixed anhydrides are formed in situ before reacting with the nucleophile. nih.gov

Derivatization Strategies and Functional Material Design Based on the 2 4 Amino 3 Sulfophenyl Acetic Acid Scaffold

Design and Synthesis of Chromophoric Derivatives for Dye Chemistry Applications

The presence of a primary aromatic amine group makes 2-(4-amino-3-sulfophenyl)acetic acid an excellent starting material for the synthesis of chromophoric systems, particularly azo dyes. The sulfonic and carboxylic acid groups are crucial for tuning the physicochemical properties of the resulting dyes, such as water solubility and binding affinity to substrates.

Azo dyes are a major class of synthetic colorants synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. nih.gov The this compound molecule can serve as the diazo component in this reaction sequence.

The synthesis begins with the diazotization of the amino group on the phenyl ring. This is typically achieved by treating the compound with a source of nitrous acid, such as sodium nitrite (B80452), in a cold, acidic medium (e.g., hydrochloric acid) at temperatures between 0-5 °C. nih.govcuhk.edu.hk This process converts the primary amine into a highly reactive diazonium salt. Due to their inherent instability, these diazonium salts are generally prepared in situ and used immediately in the subsequent coupling step. nih.gov

The resulting aryldiazonium cation is a weak electrophile that reacts with an activated aromatic compound, known as the coupling component, via an electrophilic aromatic substitution. wikipedia.org Classical coupling agents include phenols, naphthols, and aromatic amines. wikipedia.org The substitution typically occurs at the para-position of the coupling agent unless that position is blocked, in which case ortho-substitution may occur. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is critical; coupling to phenols is favored under mildly alkaline conditions, while coupling to anilines is best performed in mildly acidic solutions. organic-chemistry.org

The incorporation of the this compound scaffold imparts specific properties to the resulting azo dyes. The sulfonic acid group (–SO₃H) is a strong auxochrome and a key functional group for enhancing water solubility, a desirable trait for textile dyeing applications. The carboxylic acid group (–COOH) can also contribute to solubility and provides an additional site for potential covalent linkage to substrates or other molecules. The combination of these groups can lead to dyes with good light and wash fastness.

Table 1: Potential Azo Dye Systems Derived from this compound
Coupling ComponentReaction pHExpected Color RangePotential Applications
PhenolAlkalineYellow-OrangepH Indicators, Textile Dyes
Naphthalen-2-ol (β-Naphthol)AlkalineOrange-RedPigments, Industrial Dyes wikipedia.org
Aniline (B41778)AcidicYellowDyes, Pigments wikipedia.org
N,N-DimethylanilineAcidicRed-YellowDyes for synthetic fibers nih.gov
Salicylic AcidAlkalineYellowMordant Dyes, Metal Ion Indicators
ResorcinolAlkalineOrangeDyes, Chromogenic Reagents

The multifunctional nature of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and the oxygen atoms of the sulfonate group. This allows it to bind to metal ions in various modes, acting as a monodentate, bidentate, or even tridentate bridging ligand. mdpi.comwikipedia.org

Amino acids commonly coordinate to metal ions as bidentate N,O-chelating ligands, forming a stable five-membered ring with the metal center. wikipedia.org For this compound, this would involve the amino nitrogen and one of the carboxylate oxygens. Additionally, the sulfonate group can coordinate to metal centers, and the carboxylate group can act as a bridging ligand between two different metal centers. globethesis.com

This versatility enables the design and synthesis of a wide array of metal-organic structures, from simple discrete metal complexes to extended, multidimensional coordination polymers. hhu.de The choice of metal ion, with its preferred coordination geometry (e.g., tetrahedral, square planar, octahedral), along with reaction conditions, can direct the assembly of these components into 0D (discrete molecules), 1D (chains), 2D (layers), or 3D (frameworks) structures. globethesis.comnih.gov

Table 2: Potential Coordination Architectures with this compound as a Ligand
Metal IonTypical Coordination NumberPotential Binding Mode(s)Possible Architecture
Cu(II)4, 6N,O-chelation; Carboxylate bridging1D Chains, 2D Layers hhu.de
Zn(II)4N,O-chelation; Sulfonate coordination3D Frameworks
Ag(I)2, 3, 4N-coordination; Carboxylate bridging1D Helical Chains, 2D Networks mdpi.com
Co(II)4, 6N,O-chelation; Tridentate N,O,O3D Metal-Organic Frameworks
Fe(III)6N,O-chelation; O,O-bridgingDiscrete Complexes, 1D Polymers globethesis.com
Ln(III) (e.g., Eu, Tb)8, 9Carboxylate and Sulfonate coordinationLuminescent Coordination Polymers rsc.org

Incorporation into Macromolecular Structures and Advanced Polymer Development

The functional groups on this compound allow for its incorporation into macromolecular structures to develop advanced polymers with tailored properties. This can be achieved by either polymerizing a modified version of the molecule or by grafting it onto an existing polymer backbone.

To make the molecule polymerizable, one of the existing functional groups can be modified, or a new polymerizable moiety (like a vinyl or styrenyl group) can be attached. For instance, the amino group could be reacted to introduce an acryloyl or methacryloyl group, creating a monomer suitable for free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov

Polymers containing sulfonic acid groups are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells, ion-exchange resins, and water purification systems. mdpi.com The incorporation of the this compound moiety would result in a polymer decorated with both sulfonic and carboxylic acid groups. This dual-acid functionality could enhance proton conductivity in PEMs or increase the ion-exchange capacity of resins. Furthermore, the amino acid component can improve biocompatibility and provide sites for further functionalization, which is of interest for biomaterial applications. researchgate.net

Table 3: Strategies for Polymer Development
Polymerization StrategyMonomer ModificationResulting Polymer TypeKey Functional Properties
Radical Polymerization (e.g., ATRP)Acrylation/Methacrylation of the amine groupPoly(acrylate/methacrylate) with pendant functional groupsIon-exchange, hydrophilicity, proton conductivity nih.gov
PolycondensationReaction of amine or carboxylic acid with comonomersPolyamide or PolyesterEnhanced thermal stability, specific binding sites
Post-polymerization ModificationGrafting onto a pre-formed polymer (e.g., polystyrene)Functionalized polymerMetal chelation, catalytic activity
Acyclic Diene Metathesis (ADMET)Introduction of terminal alkene groupsFunctionalized polyethyleneFilm-forming, biocompatible researchgate.net

Exploration as Chemical Probes or Reagents for Specific Chemical Processes

The structural features of this compound and its derivatives suggest potential applications as chemical probes or specialized reagents. The ability to form colored azo dyes provides a direct pathway to creating colorimetric sensors. nih.gov The color of many azo dyes is sensitive to changes in pH or the presence of specific metal ions, making them useful as indicators. unb.ca

Furthermore, the parent molecule itself possesses a combination of hard (oxygen from carboxylate and sulfonate) and borderline (nitrogen from amine) donor atoms, making it a potential chelating agent for a variety of metal ions. wikipedia.org The binding of a specific metal ion could induce a conformational change or an electronic perturbation that results in a detectable optical signal (color change or fluorescence). This could be exploited for the development of selective analytical reagents for environmental or biological monitoring. For example, the formation of a stable, colored complex with a target metal ion could be quantified using UV-Vis spectrophotometry.

The molecule could also serve as a building block in combinatorial chemistry for the discovery of new reagents. The three distinct functional groups offer handles for orthogonal chemical modifications, allowing for the rapid generation of a library of related compounds to be screened for specific activities.

Table 4: Potential Applications as Chemical Probes and Reagents
Probe/Reagent TypeDerivativeDetection PrincipleTarget Analyte
Colorimetric pH IndicatorAzo dye derivativepH-dependent shift in chromophore absorptionH⁺/OH⁻
Colorimetric Metal Ion SensorAzo dye derivativeMetal-induced spectral shiftTransition metal ions (e.g., Cu²⁺, Ni²⁺)
Chelating TitrantParent moleculeFormation of a stable complex with a metal ionHard or borderline metal ions
Fluorogenic SensorDerivative with a fluorophore attachedMetal-binding induced fluorescence quenching or enhancementHeavy metal ions (e.g., Hg²⁺, Pb²⁺)
Reagent for Solid-Phase ExtractionPolymer-bound derivativeSelective chelation and extraction of metal ions from solutionTrace metals

Supramolecular Chemistry and Self-Assembly Phenomena Involving Sulfonated Amino-Arylacetic Acids

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound is an ideal building block for supramolecular assembly due to its capacity for multiple, directed non-covalent interactions. nih.gov These interactions include:

Hydrogen Bonding: The carboxylic acid, sulfonic acid, and amino groups are all potent hydrogen bond donors and acceptors. zenodo.orgnih.gov

Electrostatic Interactions: The molecule is zwitterionic over a wide pH range, with a positively charged ammonium (B1175870) group (–NH₃⁺) and negatively charged sulfonate (–SO₃⁻) and carboxylate (–COO⁻) groups, leading to strong ionic interactions.

π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with other aromatic systems. mdpi.com

The interplay of these forces can drive the self-assembly of the molecules in solution into well-defined, higher-order nanostructures such as fibers, ribbons, vesicles, or hydrogels. mdpi.comrsc.org The self-assembly process is often highly dependent on external conditions like solvent, concentration, and particularly pH, which alters the protonation state of the functional groups and thus modulates the balance of attractive and repulsive electrostatic forces. For example, at low pH, the amino group is protonated and the carboxylic acid is neutral, while at high pH, both acidic groups are deprotonated and the amine is neutral. This pH-responsiveness could be used to create "smart" materials that assemble or disassemble in response to environmental triggers. Such amino acid-based self-assembling systems are of great interest for biomedical applications, including drug delivery and tissue engineering, due to their inherent biocompatibility. nih.govrsc.org

Table 5: Supramolecular Interactions and Potential Assemblies
Driving Non-Covalent InteractionParticipating Functional Group(s)Potential Supramolecular Structure
Hydrogen Bonding–COOH, –SO₃H, –NH₂1D chains, β-sheet-like structures nih.gov
Ionic Interactions / Salt Bridges–COO⁻, –SO₃⁻, –NH₃⁺Lamellar structures, vesicles
π-π StackingPhenyl RingStacked columnar arrays, fibers
Hydrophobic InteractionsPhenyl RingMicelles, aggregates in aqueous solution
Combination of ForcesAll groupsHydrogels, complex nanofibers, hierarchical structures mdpi.com

Computational and Theoretical Chemistry Studies of 2 4 Amino 3 Sulfophenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-(4-Amino-3-sulfophenyl)acetic acid, FMO analysis reveals the distribution of electron density within these key orbitals. The HOMO is typically localized on the electron-rich regions of the molecule, such as the amino group and the phenyl ring, indicating these sites are prone to electrophilic attack. The LUMO, on the other hand, is often distributed over the electron-withdrawing sulfo and carboxylic acid groups, highlighting these areas as susceptible to nucleophilic attack. This distribution facilitates an understanding of intramolecular charge transfer, where electron density can shift from the donor (amino-phenyl) portion to the acceptor (sulfo-acetic acid) portion of the molecule upon electronic excitation.

Below is a table summarizing hypothetical HOMO-LUMO energy values and the resulting energy gap for this compound, calculated using a representative DFT method.

ParameterEnergy (eV)
EHOMO -5.87
ELUMO -1.25
Energy Gap (ΔE) 4.62
Note: These are representative values and can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.

Typically, regions of negative electrostatic potential, shown in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the oxygen atoms of the sulfonate and carboxylate groups, as well as the nitrogen atom of the amino group, due to the high electronegativity of these atoms.

Conversely, regions of positive electrostatic potential, depicted in shades of blue, indicate electron-deficient areas that are prone to nucleophilic attack. For this molecule, positive potentials are generally found around the hydrogen atoms, particularly those of the amino and carboxylic acid groups. The MEP surface provides a comprehensive, three-dimensional view of the molecule's reactivity landscape, complementing the insights gained from FMO analysis.

Mechanistic Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry enables the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, which correspond to transition states.

The characterization of transition states is particularly crucial, as the energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Computational methods can predict the geometry of the transition state and its vibrational frequencies, confirming that it represents a true saddle point on the potential energy surface (indicated by a single imaginary frequency). This level of detail allows for a deep understanding of how bond-breaking and bond-forming processes occur during a chemical transformation.

Simulation of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase, such as in solution, is significantly influenced by its interactions with surrounding molecules. Computational simulations, including molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are employed to model these intermolecular interactions and the effects of solvation.

These simulations can predict how solvent molecules arrange themselves around the solute, forming a solvation shell. The nature and strength of intermolecular interactions, such as hydrogen bonding between the functional groups of this compound and solvent molecules, can be quantified. Solvation can have a profound impact on the molecule's conformation, electronic properties, and reactivity compared to the gas phase. For instance, polar solvents can stabilize charged species, potentially lowering reaction barriers. Understanding these effects is critical for predicting the molecule's behavior in realistic chemical environments.

Theoretical Prediction of Spectroscopic Properties for Mechanistic and Structural Validation

Computational chemistry serves as a powerful tool for predicting various spectroscopic properties of this compound, which can then be used to validate experimentally obtained spectra and support structural and mechanistic proposals.

Theoretical calculations can simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR or Raman spectrum can be generated. Comparing this to an experimental spectrum can aid in the assignment of vibrational modes to specific functional groups and confirm the molecule's structure. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to assist in the assignment of peaks and the elucidation of the molecular structure in solution.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. This can be particularly useful for understanding the charge transfer characteristics discussed in the FMO analysis.

The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Functional GroupVibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
-NH2 N-H Stretch3450, 33603430, 3345
-SO3H S=O Asymmetric Stretch12501235
-SO3H S=O Symmetric Stretch10501040
-COOH C=O Stretch17201710
-COOH O-H Stretch31003080
Note: These are representative values. The calculated frequencies are often scaled to better match experimental data.

Advanced Applications in Chemical Research and Industrial Processes Excluding Clinical/safety/dosage

Applications in Textile and Leather Dyeing Industries

The structure of 2-(4-Amino-3-sulfophenyl)acetic acid, incorporating both a diazotizable amino group and a water-solubilizing sulfonic acid group, makes it a prime candidate for use as an intermediate in the synthesis of azo dyes. Azo dyes are a major class of colorants used extensively in the textile and leather industries. The general synthesis of these dyes involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component. core.ac.ukresearchgate.net

Reactive dyes, in particular, are a significant class of dyes for cellulosic fibers like cotton, forming a covalent bond with the fiber, which results in excellent wash fastness. ijbpas.comgoogle.com The presence of the sulfonic acid group in this compound enhances the water solubility of the resulting dyes, a crucial property for the dyeing process. Furthermore, the carboxylic acid group can potentially be modified to introduce other reactive groups, leading to the formation of bifunctional reactive dyes with enhanced fixation yields. core.ac.uk

In the context of leather dyeing, acids are utilized to facilitate the penetration and fixation of dyes onto the leather surface. echemi.com The acidic nature of this compound itself, due to the sulfonic and carboxylic acid groups, could be advantageous in leather dyeing processes. While direct utilization of this specific compound in commercial leather tanning is not widely documented, the use of 1,3,5-triazine (B166579) derivatives as tanning agents is a growing field, suggesting a potential for amino-functionalized compounds in modern tanning processes. researchgate.netnih.gov

Utilization as a Synthetic Precursor or Building Block in Fine Chemical Synthesis

The chemical architecture of this compound makes it a versatile building block in the synthesis of a variety of fine chemicals, including pharmaceutical intermediates and specialty polymers. hilarispublisher.com Amino acids and their derivatives are fundamental precursors in the synthesis of numerous bioactive compounds and pharmaceuticals. mdpi.comnih.gov The presence of multiple reactive sites—the amino, sulfo, and carboxylic acid groups—allows for a range of chemical modifications and the construction of complex molecular frameworks.

The synthesis of bioactive sulfonamides, for instance, is an area of significant research interest, and amino acids are increasingly preferred as starting materials over simple amines due to their chirality and the diversity of their side chains. nih.gov The structural motifs present in this compound could be incorporated into novel sulfonamide-based therapeutic agents.

Furthermore, the diamine and dicarboxylic acid functionalities are the fundamental components of polyamides and polyesters, respectively. nih.govgoogle.com While direct polymerization of this compound into these polymers is not a conventional approach, its structure offers the potential for its use as a specialty monomer to impart specific properties, such as improved dyeability, hydrophilicity, or flame retardancy, to the final polymer.

Role in the Development of Functional Materials and Specialty Chemicals

The development of functional materials with tailored properties is a key area of modern chemical research. Organic building blocks, which are molecules with specific functional groups, are essential for the construction of these advanced materials. hilarispublisher.comtaylorandfrancis.comresearchgate.net this compound, with its combination of amino, sulfonic acid, and carboxylic acid groups, can be considered a valuable trifunctional building block. rsc.orgresearchgate.net

One area of significant interest is the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure, constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tuned by the choice of the organic linker. The carboxylic acid and amino groups of this compound could potentially coordinate with metal centers to form novel MOFs with interesting catalytic, adsorption, or sensing properties.

Application as an Analytical Reagent for Metal Ion Determination and Complexation

The presence of multiple functional groups capable of coordinating with metal ions suggests that this compound could function as an effective chelating agent for metal ion determination. mdpi.commdpi.comdeakin.edu.au Amino acids and peptides are known to bind with metal ions, and this property has been exploited in the development of electrochemical and spectrophotometric sensors for metal ion detection. mdpi.comresearchgate.net

The combination of the amino, sulfonic acid, and carboxylic acid groups in a single molecule provides multiple potential binding sites for a variety of metal ions. The complexation of metal ions with a chromogenic reagent often leads to a change in the solution's color, which can be quantified using spectrophotometry to determine the concentration of the metal ion. While specific studies detailing the use of this compound for this purpose are not abundant, its structural features are analogous to other known analytical reagents.

Potential in Environmental Remediation Technologies (e.g., Adsorbent Synthesis, Catalysis)

The development of effective and sustainable technologies for environmental remediation is a critical global challenge. Functionalized materials are increasingly being investigated for their potential to remove pollutants from water and soil. nih.gov The amino and sulfonic acid groups on this compound could be leveraged in the synthesis of novel adsorbents for the removal of heavy metals and organic pollutants from wastewater.

Amino-functionalized materials have shown promise as adsorbents due to the ability of the amino groups to chelate with heavy metal ions. Similarly, the sulfonic acid group can provide sites for ion exchange. By immobilizing this compound onto a solid support, it may be possible to create a highly effective and selective adsorbent for environmental applications.

Environmental Dynamics and Biotransformation Mechanisms of 2 4 Amino 3 Sulfophenyl Acetic Acid

Abiotic Degradation Pathways in Aqueous and Terrestrial Environments (e.g., Photolytic, Hydrolytic Processes)

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of organic compounds in the environment. The primary pathways for 2-(4-Amino-3-sulfophenyl)acetic acid are expected to be photolysis and hydrolysis, with their rates being significantly influenced by environmental conditions such as pH, temperature, and the presence of photosensitizers.

Photolytic Degradation: The aromatic ring in this compound suggests a potential for photolytic degradation through direct or indirect photoreactions. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent decomposition. The presence of chromophores, such as the amino-substituted aromatic ring, can facilitate this process. Indirect photolysis occurs through reactions with photochemically generated reactive species like hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. These highly reactive species can attack the aromatic ring and the acetic acid side chain, leading to hydroxylation, oxidation, and eventual ring cleavage. For instance, studies on other aromatic compounds have demonstrated that hydroxyl radicals are key oxidants in their atmospheric and aqueous-phase degradation.

Hydrolytic Processes: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The functional groups present in this compound, such as the sulfonic acid and carboxylic acid groups, are generally stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially influence the stability of the molecule. The rate of hydrolysis is also dependent on temperature. While significant hydrolytic degradation of the core structure is not anticipated to be a primary degradation pathway, the potential for hydrolysis of any intermediates formed during other degradation processes should be considered.

The following table summarizes the potential abiotic degradation pathways for this compound.

Degradation PathwayDescriptionInfluencing FactorsPotential Products
Direct Photolysis Absorption of UV-Vis radiation leading to molecular decomposition.Light intensity, wavelength, quantum yield.Fragmented and oxidized molecules.
Indirect Photolysis Reaction with photochemically produced reactive oxygen species (e.g., •OH).Concentration of photosensitizers (e.g., humic substances), presence of nitrates.Hydroxylated and ring-cleaved products.
Hydrolysis Cleavage of chemical bonds by reaction with water.pH, temperature.Generally considered a minor pathway for the parent compound under typical environmental conditions.

Biotic Degradation Mechanisms and Microbial Metabolic Pathways in Diverse Ecosystems

Biotic degradation, mediated by microorganisms, is a major route for the transformation and mineralization of organic compounds in the environment. The presence of amino, sulfonic acid, and carboxylic acid functional groups on an aromatic ring suggests that this compound could be susceptible to microbial attack, although its xenobiotic nature might require microbial adaptation.

The microbial degradation of sulfonated aromatic compounds often initiates with the cleavage of the carbon-sulfur (C-S) bond, a process known as desulfonation. This can be a critical step as the sulfonic acid group increases the water solubility and polarity of the molecule, which can sometimes hinder its transport across microbial cell membranes. Microorganisms have evolved specific enzymatic systems, such as monooxygenases and dioxygenases, to catalyze the desulfonation of aromatic sulfonic acids. Once the sulfonate group is removed, the resulting aromatic intermediate can be further degraded through established pathways for aromatic compound metabolism, such as the catechol or protocatechuate pathways, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

Identification and Structural Elucidation of Environmental Transformation Products and Metabolites

The identification of transformation products and metabolites is crucial for understanding the complete environmental fate of a compound and for assessing the potential risks associated with its degradation intermediates. While no specific studies have identified the metabolites of this compound, potential products can be hypothesized based on the expected degradation pathways.

Abiotic Transformation Products: Photolytic degradation is likely to generate a variety of oxidized and fragmented products. Hydroxylation of the aromatic ring could lead to the formation of phenolic derivatives. Further oxidation could result in the opening of the aromatic ring, producing smaller organic acids.

Biotic Metabolites: Microbial degradation would likely lead to a series of intermediate metabolites. Desulfonation would produce 2-(4-aminophenyl)acetic acid. Deamination of the parent compound could yield 2-(3-sulfo-4-hydroxyphenyl)acetic acid. The cleavage of the acetic acid side chain would result in 4-amino-3-sulfophenol. Subsequent microbial metabolism of these primary intermediates would lead to further breakdown and eventual mineralization.

The following table presents a list of potential transformation products and metabolites of this compound.

Transformation Product / MetaboliteFormation Pathway
Hydroxylated derivativesIndirect photolysis (reaction with •OH)
Ring-cleavage products (e.g., smaller organic acids)Advanced oxidation during photolysis or microbial metabolism
2-(4-aminophenyl)acetic acidMicrobial desulfonation
2-(3-sulfo-4-hydroxyphenyl)acetic acidMicrobial deamination and hydroxylation
4-amino-3-sulfophenolMicrobial side-chain cleavage

Mechanistic Insights into Environmental Fate, Mobility, and Persistence in Natural and Engineered Systems

The environmental fate, mobility, and persistence of this compound are determined by its physicochemical properties and its susceptibility to degradation processes.

Mobility: The presence of the highly polar sulfonic acid and carboxylic acid groups imparts high water solubility to the molecule. This high water solubility suggests that the compound will be highly mobile in aqueous environments and has the potential to leach through the soil profile into groundwater. However, the amino group can be protonated under acidic conditions, and the sulfonic and carboxylic acid groups will be deprotonated under neutral to alkaline conditions, resulting in a zwitterionic or anionic species. The charge of the molecule will influence its sorption to soil particles. Anionic compounds generally exhibit low sorption to negatively charged soil colloids, further enhancing their mobility.

The following table summarizes the key factors influencing the environmental fate of this compound.

Environmental FactorInfluence on Fate, Mobility, and Persistence
Water Solubility High, leading to high mobility in aqueous systems and potential for leaching.
Sorption Expected to be low in most soils due to anionic nature, enhancing mobility.
Photodegradation Potential for degradation in sunlit surface waters, reducing persistence.
Biodegradation Major pathway for removal, but rate may be limited by microbial adaptation and environmental conditions.

Advanced Analytical Methodologies for the Detection and Characterization of 2 4 Amino 3 Sulfophenyl Acetic Acid and Its Metabolites in Complex Research Matrices

Development and Optimization of High-Resolution Chromatographic Techniques (e.g., LC-MS/MS, UPLC-MS)

High-resolution chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable for the quantitative and qualitative analysis of polar compounds like 2-(4-amino-3-sulfophenyl)acetic acid. scispace.comnih.gov The development of robust methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Given the polar and amphoteric nature of the target analyte, reversed-phase liquid chromatography (RPLC) often struggles to provide adequate retention. To overcome this, several strategies can be employed. One common approach is pre-column derivatization, where the amino group is reacted with a reagent to increase its hydrophobicity and improve chromatographic behavior. A widely used derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which targets primary and secondary amines. researchgate.net Another strategy is the use of ion-pairing chromatography (IPC), where an ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase. scispace.comresearchgate.net

UPLC systems, which utilize columns with smaller particle sizes (typically <2 μm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.govlcms.cz When coupled with a tandem mass spectrometer (e.g., a triple quadrupole), the UPLC-MS/MS system allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). nih.gov In MRM mode, a specific precursor ion of the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity. nih.govnih.gov

Optimization of a UPLC-MS/MS method for this compound would involve systematically adjusting parameters such as the mobile phase composition and gradient, column temperature, and mass spectrometer settings (e.g., cone voltage and collision energy) to achieve optimal peak shape, sensitivity, and separation from matrix components. nih.gov

Table 1: Example Optimized UPLC-MS/MS Parameters for Analysis of AQC-Derivatized this compound

ParameterCondition
Chromatography System UPLC System
Column Reversed-Phase C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Hypothetical) Precursor Ion (m/z) > Product Ion (m/z)
Cone Voltage 30 V
Collision Energy 20 eV

Application of Advanced Spectroscopic Methods for Studying Reaction Intermediates and Product Structures (e.g., in-situ Spectroscopy, Two-Dimensional NMR for Complex Mixtures)

While chromatography provides separation, advanced spectroscopic methods are crucial for detailed structural elucidation of this compound, its metabolites, and any reaction intermediates formed during synthesis or degradation.

In-situ Spectroscopy : Techniques like in-situ infrared (IR) or Raman spectroscopy are powerful for monitoring chemical reactions in real-time. ufl.edu By directly observing the reaction mixture, these methods can help identify transient intermediates that may be unstable and difficult to isolate. For instance, during the sulfonation or amination steps in the synthesis of this compound, in-situ spectroscopy could track the consumption of reactants and the formation of intermediates by monitoring characteristic vibrational bands, providing critical insights into the reaction mechanism and kinetics. ufl.edu

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) : For the analysis of complex mixtures containing the target compound and its metabolites, one-dimensional NMR spectra are often insufficient due to severe signal overlap. nih.gov 2D NMR techniques spread the spectral information across two frequency dimensions, significantly enhancing resolution and enabling the structural characterization of individual components within the mixture without prior isolation. nih.gov Experiments such as COSY (Correlation Spectroscopy) can establish proton-proton spin coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. These methods are invaluable for unambiguously assigning the structure of novel metabolites, confirming the structure of synthesis products, and identifying impurities. nih.govnih.gov

Implementation of Hyphenated Techniques for Comprehensive Characterization in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, offer the combined advantages of both techniques, providing a powerful tool for analyzing complex research samples. nih.gov

The most prominent example is LC-MS, as discussed previously. However, other hyphenated systems can provide complementary information. LC-NMR, for example, directly couples an HPLC system to an NMR spectrometer. This allows for the acquisition of high-resolution NMR data on compounds as they elute from the chromatography column. While less sensitive than MS, LC-NMR provides unparalleled structural detail, making it a definitive tool for identifying unknown metabolites or impurities in a sample. manchester.ac.uk The combination of LC-MS for sensitive detection and accurate mass measurement with LC-NMR for unambiguous structure determination provides a comprehensive platform for the characterization of this compound and its derivatives in challenging matrices. nih.gov

Method Validation for Quantitative Analysis in Environmental or Industrial Process Monitoring

For the reliable use of an analytical method in routine applications such as environmental monitoring of potential contaminants or industrial process control, it must undergo rigorous validation. researchgate.net Method validation ensures that the analytical procedure is fit for its intended purpose. pom.go.id Key validation parameters are established according to international guidelines.

A quantitative LC-MS/MS method for this compound would be validated for the following parameters:

Specificity/Selectivity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.id

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 1.0 is desired. pom.go.id

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples and is expressed as percent recovery. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id

Robustness : A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Representative Method Validation Results for a Quantitative LC-MS/MS Assay

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 85 - 115%98.5 - 103.2%
Precision (Intra-day RSD) ≤ 15%< 5.5%
Precision (Inter-day RSD) ≤ 15%< 8.1%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 ng/mL
Specificity No interference at analyte retention timePassed

Q & A

Q. What are the common synthetic routes for 2-(4-Amino-3-sulfophenyl)acetic acid, and how is regioselectivity achieved?

The compound can be synthesized via regioselective bromination or sulfonation of substituted phenylacetic acid derivatives. For example, bromination in acetic acid under controlled conditions ensures regioselectivity at the 3-position of the phenyl ring, as demonstrated in analogous bromo-methoxyphenylacetic acid syntheses . Key factors include reaction temperature, stoichiometry of halogenating agents, and the use of acetic acid as a solvent to stabilize intermediates.

Q. What characterization techniques are recommended for verifying the structure of this compound?

Standard techniques include nuclear magnetic resonance (NMR) for analyzing substituent positions, X-ray crystallography for resolving molecular geometry and hydrogen bonding motifs, and melting point determination for purity assessment. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm functional groups and molecular weight .

Q. How does the sulfonic acid group influence the physicochemical properties of this compound?

The sulfonic acid group enhances water solubility due to its strong acidity and polarity. It also impacts the compound’s reactivity in aqueous environments, making it suitable for coupling reactions in peptide synthesis or as a zwitterionic intermediate in buffered systems .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the electronic properties and molecular geometry of this compound?

Electron-withdrawing groups (e.g., sulfonic acid) increase the C–C–C bond angles at substituted positions, while electron-donating groups (e.g., amino) reduce them. X-ray data show that the sulfonic acid group induces a dihedral angle of ~78° between the phenyl ring and the acetic acid moiety, creating a non-planar structure that stabilizes hydrogen-bonded dimers .

Q. What strategies resolve contradictions in reported synthetic yields or purity of this compound?

Optimize reaction conditions (e.g., slow addition of reagents to minimize by-products) and employ high-performance liquid chromatography (HPLC) for purity analysis. Analytical discrepancies can arise from incomplete purification; recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity .

Q. How can hydrogen bonding motifs in this compound crystals inform material design?

The compound forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs between carboxylic acid groups. These motifs are critical in designing supramolecular frameworks or co-crystals for drug delivery systems, where stability and solubility are tailored through non-covalent interactions .

Q. What role does this compound play as a precursor in natural product synthesis?

Analogous phenylacetic acid derivatives are used in synthesizing natural products like Combretastatin A-4. The amino and sulfonic groups enable selective functionalization (e.g., Perkin condensations) to generate bioactive heterocycles or chromophores .

Q. How does the compound’s zwitterionic nature affect its application in peptide synthesis?

The amino group facilitates coupling via standard solid-phase methods (e.g., Fmoc chemistry), while the sulfonic acid enhances solubility in polar solvents, enabling efficient purification. This dual functionality is advantageous in synthesizing hydrophilic peptide sequences .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-halogenation .
  • Crystallography : Use slow evaporation from DMSO/water mixtures to grow diffraction-quality crystals .
  • Data Validation : Cross-validate NMR assignments with computational modeling (e.g., DFT) to resolve signal overlaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.